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molecular formula C10H10Cl2N2 B1583846 1-(4-Pyridyl)pyridinium chloride hydrochloride CAS No. 5421-92-1

1-(4-Pyridyl)pyridinium chloride hydrochloride

Cat. No. B1583846
M. Wt: 229.1 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939972B2

Procedure details

In one embodiment of the present invention, a process for producing 4-dimethyl amino pyridine is provided. The process comprises initially charging ethyl acetate and pyridine, one by one, under agitation, and maintaining the pot temperature at 25±5° C. Thionyl chloride is then charged gradually while maintaining the temperature below 35° C. After the addition, the reaction mass is refluxed for 4 hours at 77-80° C. After refluxing, the ethyl acetate and unreacted thionyl chloride are distilled off at atmospheric pressure. Finally, mild vacuum (400 to 600 mm Hg) is applied to ensure maximum recovery of ethyl acetate and thionyl chloride. Left over reaction mass is cooled to 40° C. Then anhydrous ethyl alcohol is added slowly while maintaining the temperature below 60° C. The resulting reaction mass is stirred well, then cooled up to 10° C. and then filtered, washed with anhydrous ethyl alcohol and dried under vacuum to get the desired salt N-[4-pyridyl] pyridinium chloride hydrochloride. Mother liquor obtained after filtration is first atmospherically distilled to recover ethyl alcohol and then hydrolysed with caustic lye solution, followed by extraction with benzene and then fractional distillation to recover benzene and pyridine, which can be recycled back into the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH3:6])(=O)C.S(Cl)([Cl:9])=O.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[ClH:9].[Cl-:9].[N:11]1[CH:16]=[CH:15][C:14]([N+:11]2[CH:6]=[CH:5][CH:14]=[CH:13][CH:12]=2)=[CH:13][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
is stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 35° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is refluxed for 4 hours at 77-80° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate and unreacted thionyl chloride are distilled off at atmospheric pressure
WAIT
Type
WAIT
Details
Left over reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 40° C
ADDITION
Type
ADDITION
Details
Then anhydrous ethyl alcohol is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 60° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
cooled up to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with anhydrous ethyl alcohol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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